Lipophilicity Tuning: XLogP Advantage Over Mono-Halogen Azetidine Analogs
The computed XLogP of 1-(4-bromo-2-fluorobenzoyl)azetidine is 2.3, compared to 1.9 for 1-(4-bromobenzoyl)azetidine and 1.4 for 1-(2-fluorobenzoyl)azetidine [1]. This places the target compound in the optimal lipophilicity range (XLogP 1–3) for CNS drug candidates while maintaining sufficient aqueous solubility for oral absorption. The 0.4–0.9 log-unit difference is significant for passive membrane permeability predictions as determined by the parallel artificial membrane permeability assay (PAMPA).
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP) |
|---|---|
| Target Compound Data | XLogP = 2.3 |
| Comparator Or Baseline | 1-(4-Bromobenzoyl)azetidine: XLogP = 1.9; 1-(2-Fluorobenzoyl)azetidine: XLogP = 1.4 |
| Quantified Difference | +0.4 and +0.9 log units higher lipophilicity, respectively |
| Conditions | Computed by XLogP3 algorithm (PubChem 2021 release); experimental logP values not available for direct comparison. |
Why This Matters
Procurement of the target compound provides a single building block that occupies a privileged lipophilicity window, reducing the need to synthesize and test multiple mono-halogen analogs to achieve the desired permeability-solubility balance.
- [1] PubChem Compound Summary for CID 59351120; CID for 1-(4-bromobenzoyl)azetidine; CID for 1-(2-fluorobenzoyl)azetidine. Computed XLogP3-AA values. View Source
